molecular formula C10H12N4O2 B2483378 1-(2,4-Dimethoxybenzyl)tetrazole CAS No. 1823509-44-9

1-(2,4-Dimethoxybenzyl)tetrazole

Cat. No.: B2483378
CAS No.: 1823509-44-9
M. Wt: 220.232
InChI Key: PKPICEMTGKGTNH-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzyl)tetrazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms. The presence of the 2,4-dimethoxybenzyl group attached to the tetrazole ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

1-(2,4-Dimethoxybenzyl)tetrazole, like other tetrazoles, can play a significant role in biochemical reactions. The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes

Molecular Mechanism

Tetrazoles are known to undergo reactions with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with few active metals and produce new compounds which are explosives to shocks . These properties could potentially influence its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Tetrazoles are known to be resistant to many biological metabolic degradation pathways , suggesting that this compound could potentially exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound could potentially be involved in similar metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Dimethoxybenzyl)tetrazole can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxybenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild heating conditions, resulting in the formation of the desired tetrazole compound .

Another method involves the use of 2,4-dimethoxybenzylamine as a starting material. This compound is reacted with triethyl orthoformate and sodium azide in the presence of a catalyst such as indium(III) chloride. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction parameters is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxybenzyl)tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the 2,4-dimethoxybenzyl group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cycloaddition Reactions: Tetrazoles are known to participate in [3+2] cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazoles, while cycloaddition reactions can produce complex heterocyclic structures.

Scientific Research Applications

1-(2,4-Dimethoxybenzyl)tetrazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Tetrazole derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs.

    Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethoxyphenyl)tetrazole
  • 1-(2,4-Dimethoxybenzyl)-1H-tetrazole
  • 1-(2,4-Dimethoxybenzyl)-2H-tetrazole

Uniqueness

1-(2,4-Dimethoxybenzyl)tetrazole is unique due to the presence of the 2,4-dimethoxybenzyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with specific functions.

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-15-9-4-3-8(10(5-9)16-2)6-14-7-11-12-13-14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPICEMTGKGTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2C=NN=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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